4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol

Catalog No.
S524130
CAS No.
1353224-53-9
M.F
C20H19NO3
M. Wt
321.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-dio...

CAS Number

1353224-53-9

Product Name

4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol

IUPAC Name

4-(4-cyclopentyloxyquinolin-2-yl)benzene-1,2-diol

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C20H19NO3/c22-18-10-9-13(11-19(18)23)17-12-20(24-14-5-1-2-6-14)15-7-3-4-8-16(15)21-17/h3-4,7-12,14,22-23H,1-2,5-6H2

InChI Key

OMHNVUCFPJJLKD-UHFFFAOYSA-N

SMILES

C1CCC(C1)OC2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)O)O

Solubility

Soluble in DMSO

Synonyms

CMS121, CMS 121, CMS-121

Canonical SMILES

C1CCC(C1)OC2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)O)O

Description

The exact mass of the compound 4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol is 321.1365 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • PubChem Entry: A record for this compound exists in the PubChem database, a resource for information on chemical substances and their biological activities maintained by the National Institutes of Health (NIH) [PubChem, National Institutes of Health (.gov)]. The PubChem entry provides basic information on the structure and properties of the molecule, but does not contain any data on its use in scientific research [].
  • Commercial Availability: Several commercial suppliers offer 4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol for purchase, often marketed as a reference standard for pharmaceutical testing. This suggests that the compound may be of interest in drug discovery or development, but the specific research applications remain unclear.

4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol is a complex organic compound characterized by a quinoline structure substituted with a cyclopentyloxy group and two hydroxyl groups on a benzene ring. The molecular formula of this compound is C${19}$H${20}$N${2}$O${3}$. Its structural features suggest potential for diverse biological activities, particularly in medicinal chemistry.

The chemical reactivity of 4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol primarily involves:

  • Hydroxyl Group Reactions: The hydroxyl groups can participate in hydrogen bonding and serve as nucleophiles in various substitution reactions.
  • Quinoline Derivatives: Quinoline derivatives can undergo electrophilic aromatic substitution, nucleophilic attacks, and oxidation reactions, making them versatile in synthetic organic chemistry .
  • Formation of Derivatives: The compound can be modified to create derivatives with altered pharmacological properties by reacting with different electrophiles or nucleophiles .

Research indicates that compounds related to 4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol exhibit significant biological activities, including:

  • Anticancer Properties: Quinoline derivatives have shown efficacy against various cancer cell lines by inhibiting specific enzymes involved in cancer progression .
  • Antimicrobial Activity: Some studies suggest that similar compounds possess antimicrobial properties, making them candidates for further exploration in drug development .
  • Enzyme Inhibition: The compound may act as an inhibitor for matrix metalloproteinases, which are crucial in cancer metastasis and tissue remodeling .

The synthesis of 4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol can be achieved through several methods:

  • Starting Materials: Typically involves quinoline derivatives and cyclopentanol.
  • Reactions:
    • Nucleophilic Substitution: The cyclopentyloxy group can be introduced via nucleophilic substitution on a suitable quinoline precursor.
    • Hydroxylation: Hydroxyl groups can be added through selective oxidation or hydrolysis of precursors .
  • Deprotection Steps: If protective groups are used during synthesis, they must be removed to yield the final product.

4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new anticancer or antimicrobial agents.
  • Research Tools: Useful in biochemical studies focusing on enzyme inhibition and cellular signaling pathways.
  • Material Science: Potential applications in developing new materials due to its unique structural properties.

Interaction studies involving 4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol often focus on its binding affinity with various biological targets:

  • Protein-Ligand Interactions: These studies assess how the compound interacts with specific proteins, which could elucidate its mechanism of action and guide further modifications for enhanced efficacy .
  • Molecular Docking Studies: Computational methods are frequently employed to predict the binding sites and affinities of this compound with target proteins.

Several compounds share structural similarities with 4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
8-HydroxyquinolineHydroxylated quinolineKnown for chelating metal ions
5-MethylquinolineMethyl-substituted quinolineExhibits distinct biological activities
4-AminoquinolineAmino group substitutionImportant in antimalarial drug development

Uniqueness

The uniqueness of 4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol lies in its combination of the cyclopentyloxy group and dual hydroxyl substitutions on the benzene ring, which may enhance its solubility and biological activity compared to other similar compounds. This structural arrangement could lead to unique interactions within biological systems, making it a valuable candidate for further research and development.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

321.13649347 g/mol

Monoisotopic Mass

321.13649347 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BW9P9F8JEY

Dates

Modify: 2023-08-15
1. Chiruta, C., Schubert, D., Dargusch, R., et al. Chemical modification of the multi-target neuroprotective compound fisetin J. Med. Chem. 55(1), 378-389 (2012).
2. Prior, M., Chiruta, C., Currais, A., et al. Back to the future with phenotypic screening ACS Chem Neurosci. 5(7), 503-513 (2014).
3. Currais, A., Maher, P., Schubert, D., et al. Prevention and treatment of aging and neurodegenerative diseases (2017).

Explore Compound Types